2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,3-dimethylphenyl group at position 3 and an N-ethyl-N-(3-methylphenyl)acetamide side chain at position 1 of the pyrimidine ring.
Properties
Molecular Formula |
C25H25N3O3S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O3S/c1-5-26(19-10-6-8-16(2)14-19)22(29)15-27-21-12-13-32-23(21)24(30)28(25(27)31)20-11-7-9-17(3)18(20)4/h6-14H,5,15H2,1-4H3 |
InChI Key |
NITGHYGUEQGYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is typically synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Once the thienopyrimidine core is prepared, it is further functionalized by introducing the dimethylphenyl and acetamide groups. This is usually achieved through a series of substitution reactions, where the appropriate reagents and conditions are carefully selected to ensure the desired functional groups are attached to the core structure. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The N-ethyl-N-(3-methylphenyl)acetamide group in the target compound likely improves lipophilicity compared to hydrophilic bis(2-hydroxyethyl) analogs .
- Chlorinated aryl groups (e.g., in ) may enhance cytotoxicity but reduce solubility.
Synthetic Accessibility : Yields for analogous compounds range from 80–81% , suggesting efficient synthetic routes for acetamide-linked pyrimidines.
Bioactivity and Mechanism of Action
While direct data for the target compound are absent, structurally related compounds exhibit diverse activities:
- Cytotoxicity : The dichlorophenyl analog demonstrated moderate cytotoxicity (IC₅₀ ~5.6 μM), attributed to intercalation or topoisomerase inhibition.
- Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives (e.g., ) are reported to inhibit tyrosine kinases via competitive ATP binding, a mechanism plausibly shared by the target compound.
- Antiviral Potential: Hydrophilic bis(2-hydroxyethyl) derivatives showed preliminary activity against RNA viruses, though this is context-dependent.
Physicochemical Properties
Biological Activity
The compound 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
Research indicates that this compound may exert its biological effects through several pathways:
- PI3K Inhibition : Similar compounds have been shown to selectively inhibit the PI3Kδ pathway, which is crucial for various cellular processes including proliferation and survival of cancer cells .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against certain cancer cell lines, suggesting potential utility in oncology .
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer models:
- Cell Lines Tested : SU-DHL-6 (a human B-cell lymphoma line).
- IC₅₀ Values : The compound exhibited IC₅₀ values around 2.13 μM for SU-DHL-6 cells, indicating potent activity .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in tumor growth:
- PI3Kδ Selectivity : Exhibits selectivity over other PI3K isoforms with a notable inhibition profile, which is beneficial for targeted cancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 358.43 g/mol |
| IC₅₀ (SU-DHL-6) | 2.13 μM |
| Selectivity | High for PI3Kδ |
Case Studies and Research Findings
- Study on Antiproliferative Activity :
-
Mechanistic Studies :
- Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects. Preliminary data suggest involvement in apoptosis induction and cell cycle arrest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
